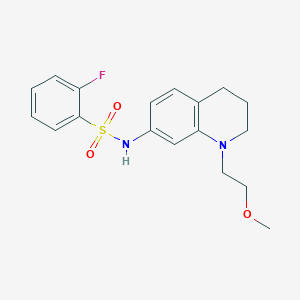
2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that combines elements of both quinoline and benzenesulfonamide structures. Its unique chemical structure enables it to interact with various molecular targets, making it of significant interest in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. Starting with the preparation of the tetrahydroquinoline core, followed by the introduction of the 2-fluoro and benzenesulfonamide groups. Common reagents include sulfonyl chlorides and fluorinating agents, under conditions such as mild temperatures and controlled pH environments to avoid decomposition or unwanted side reactions.
Industrial Production Methods: Industrial production often scales up laboratory processes, optimizing reaction conditions for higher yields and purity. This can involve continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the final product in its purest form.
化学反应分析
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: : Conversion to more oxidized forms, possibly altering its pharmacological properties.
Reduction: : Reduction reactions that could simplify the molecule or open new reactive sites.
Substitution: : Both nucleophilic and electrophilic substitution reactions, allowing for modification at various points on the molecule.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminium hydride or catalytic hydrogenation.
Substitution reactions: may use reagents like halogens or organometallic compounds under catalyzed or non-catalyzed conditions.
Major Products Formed: The major products formed depend on the type of reaction; for example:
Oxidation: might produce quinoline N-oxides or sulfoxides.
Reduction: may result in simpler amines or deprotected intermediates.
Substitution: reactions can introduce various functional groups, modifying its biological activity.
科学研究应用
Chemistry: In chemistry, this compound is used to study reaction mechanisms and develop new synthetic methodologies, due to its complex structure and reactive sites.
Biology: Biologically, it serves as a tool to explore cell signaling pathways, protein binding interactions, and receptor modulations, offering insights into fundamental biological processes.
Medicine: In medicine, it holds potential as a drug candidate, particularly in treating conditions involving its target pathways. Research includes its effects on enzymes, receptors, and cellular processes relevant to diseases like cancer, inflammation, and infections.
Industry: Industrially, it might be utilized in the development of novel materials or as a precursor for more complex chemical entities used in manufacturing pharmaceuticals or agrochemicals.
作用机制
The mechanism of action for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the target's activity, affecting downstream pathways. The compound's fluorine atom and sulfonamide group are particularly influential, enhancing binding affinity and selectivity.
相似化合物的比较
Comparison with Other Similar Compounds: Similar compounds in the same chemical class include:
2-fluoro-N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
These compounds share structural elements but differ in their functional groups, impacting their reactivity, stability, and biological activity.
Uniqueness: What sets 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart is its unique combination of fluoro and sulfonamide functionalities, providing a distinct interaction profile with biological targets, leading to specific and potentially novel therapeutic effects.
Voilà! There’s your detailed article, covering everything from its preparation to its unique chemical and biological properties. Anything more you need to dive into?
属性
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJETVAGOJMZRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
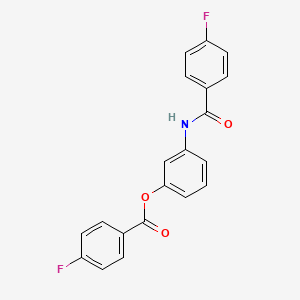
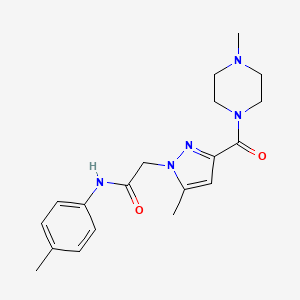
![3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2512292.png)
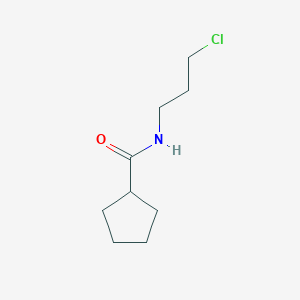
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
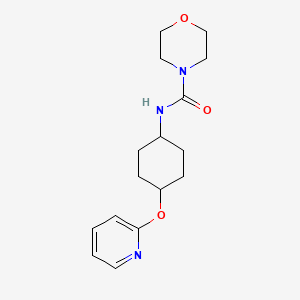
![3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2512300.png)
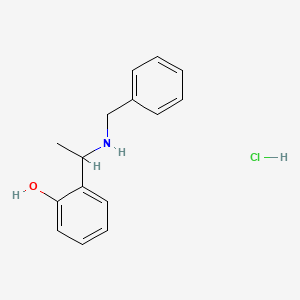
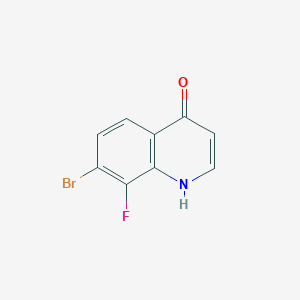
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B2512306.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)

![1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2512312.png)
